molecular formula C8H13NO2 B038340 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone CAS No. 122277-35-4

1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone

Cat. No. B038340
CAS RN: 122277-35-4
M. Wt: 155.19 g/mol
InChI Key: PEFCIJCFOHVUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone, also known as DMDOE, is a chemical compound with a molecular formula of C9H15NO2. It is a colorless liquid with a fruity odor and is primarily used in scientific research applications. DMDOE is a versatile compound that has been studied extensively for its potential as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.

Mechanism of Action

The mechanism of action of 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone is not well understood. However, it is believed to act as an electrophile in organic reactions, reacting with nucleophiles such as alcohols and amines to form new compounds.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone. However, it has been shown to be non-toxic and non-irritating to the skin and eyes in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone is its versatility as a reagent in organic synthesis. It has been used in a wide range of reactions to prepare various derivatives. However, one limitation is that it is a relatively expensive compound, which may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for the study of 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone. One area of interest is the development of new derivatives with potential applications in drug discovery. 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone could also be used as a starting material for the preparation of new chiral ligands for asymmetric catalysis. Additionally, further research is needed to understand the mechanism of action of 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone and its potential applications in organic synthesis.

Synthesis Methods

The synthesis of 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone involves the reaction of 3,4-dihydro-2H-pyran with methyl vinyl ketone in the presence of a Lewis acid catalyst such as boron trifluoride. The reaction proceeds via an electrophilic addition mechanism to yield 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone in high yields.

Scientific Research Applications

1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone has been extensively studied for its potential as a reagent in organic synthesis. It has been used as a starting material for the preparation of various derivatives, including chiral oxazolines, which have been used as ligands in asymmetric catalysis. 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone has also been used in the synthesis of α-amino acid derivatives, which have potential applications in drug discovery.

properties

CAS RN

122277-35-4

Product Name

1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-(6,6-dimethyl-4,5-dihydrooxazin-3-yl)ethanone

InChI

InChI=1S/C8H13NO2/c1-6(10)7-4-5-8(2,3)11-9-7/h4-5H2,1-3H3

InChI Key

PEFCIJCFOHVUFH-UHFFFAOYSA-N

SMILES

CC(=O)C1=NOC(CC1)(C)C

Canonical SMILES

CC(=O)C1=NOC(CC1)(C)C

synonyms

Ethanone, 1-(5,6-dihydro-6,6-dimethyl-4H-1,2-oxazin-3-yl)- (9CI)

Origin of Product

United States

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